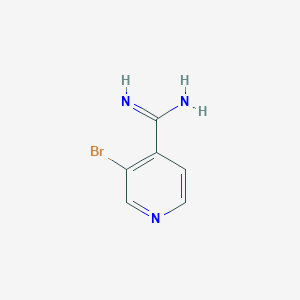

3-Bromopyridine-4-carboximidamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromopyridine-4-carboximidamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrN3/c7-5-3-10-2-1-4(5)6(8)9/h1-3H,(H3,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKLVFXJWTRYUQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C(=N)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Halogenated Pyridine Chemistry

Halogenated pyridines are a class of organic compounds that form the backbone of numerous synthetic endeavors, particularly in the realms of pharmaceuticals and agrochemicals. The introduction of a halogen atom, such as bromine, onto the pyridine (B92270) ring significantly influences the molecule's electronic properties and reactivity, making it a versatile building block for more complex structures. acs.orgnih.gov The pyridine ring itself is a privileged scaffold in medicinal chemistry, consistently found in a wide array of FDA-approved drugs. rsc.org

The position of the halogen atom on the pyridine ring is crucial in dictating its chemical behavior. In the case of 3-bromopyridine (B30812), the bromine atom at the 3-position makes the molecule susceptible to a variety of cross-coupling reactions, such as the Suzuki and Heck reactions, which are powerful tools for creating new carbon-carbon and carbon-heteroatom bonds. wikipedia.org These reactions are instrumental in the diversification of pyridine-based scaffolds, allowing chemists to systematically modify a lead compound to optimize its biological activity. acs.org The synthesis of 3-bromopyridine itself can be achieved through methods like the reaction of pyridine with bromine in the presence of sulfuric acid or through a process involving hydrogen peroxide and hydrobromic acid. google.comgoogle.com

The presence of the bromo-substituent in 3-bromopyridine-4-carboximidamide, therefore, opens up a plethora of synthetic possibilities for creating a library of derivatives for structure-activity relationship (SAR) studies. acs.org

Significance of Carboximidamide Functionality in Organic Synthesis and Medicinal Chemistry

The carboximidamide group, also known as a guanyl group, is a critical pharmacophore in medicinal chemistry due to its ability to participate in hydrogen bonding and its basic nature. ontosight.aiacs.org This functional group can act as a bioisostere for other moieties, such as the guanidinium (B1211019) group of arginine, enabling it to interact with biological targets like enzymes. acs.org

The incorporation of a carboximidamide group into a molecule can confer a range of biological activities. For instance, carboximidamide derivatives have been investigated as inhibitors of nitric oxide synthase (NOS), an enzyme implicated in various pathological conditions. acs.orgnih.gov Specifically, thiophene-2-carboximidamide (B1620697) has been explored as a key fragment in the design of potent and selective nNOS inhibitors. acs.org

Furthermore, the carboximidamide functionality is a valuable synthon in organic synthesis. It can be prepared from the corresponding nitrile, for example, through the Pinner reaction or by reaction with ammonium (B1175870) chloride in the presence of a base. nih.gov This accessibility allows for the late-stage introduction of the carboximidamide group, a useful strategy in the synthesis of complex molecules.

Advanced Spectroscopic and Structural Characterization Methodologies in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. For a molecule such as 3-bromopyridine-4-carboximidamide, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be essential.

¹H NMR, ¹³C NMR, and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

¹H NMR Spectroscopy: The proton NMR spectrum would provide crucial information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The aromatic region would be of particular interest, with expected signals for the three protons on the pyridine (B92270) ring. The chemical shifts of these protons would be influenced by the electron-withdrawing effects of the bromine atom and the carboximidamide group. The protons of the carboximidamide group itself would likely appear as broad signals due to chemical exchange and quadrupolar relaxation from the adjacent nitrogen atoms.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would reveal the number of unique carbon atoms in the molecule. The pyridine ring would exhibit six distinct carbon signals, with their chemical shifts indicating the electronic environment. The carbon attached to the bromine atom would show a characteristic upfield shift compared to the other carbons. The carbon of the carboximidamide group would have a specific chemical shift in the downfield region.

2D NMR Techniques: To definitively assign the proton and carbon signals and to establish the complete molecular structure, a series of 2D NMR experiments would be indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H spin-spin coupling network, allowing for the identification of adjacent protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms, enabling the unambiguous assignment of each proton to its attached carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds away. This would be critical for establishing the connectivity between the pyridine ring and the carboximidamide group, as well as for confirming the substitution pattern of the bromine atom.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. For this compound, NOESY could help to determine the preferred conformation of the carboximidamide group relative to the pyridine ring.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry would be employed to determine the accurate mass of the molecular ion of this compound. This would allow for the unambiguous confirmation of its elemental composition, C₆H₆BrN₃, by comparing the experimentally measured mass to the calculated theoretical mass with a high degree of precision.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS) would involve the isolation of the molecular ion of this compound, followed by its fragmentation through collision-induced dissociation. The analysis of the resulting fragment ions would provide valuable structural information, helping to confirm the connectivity of the atoms within the molecule. The fragmentation pattern would be expected to show characteristic losses, such as the loss of bromine, ammonia (B1221849), or parts of the pyridine ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to the various vibrations of its constituent bonds.

| Functional Group | **Expected Absorption Range (cm⁻¹) ** |

| N-H stretching (carboximidamide) | 3400-3200 (broad) |

| C=N stretching (carboximidamide) | 1680-1620 |

| C=C and C=N stretching (pyridine ring) | 1600-1450 |

| C-Br stretching | 700-500 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound, typically recorded in a suitable solvent like ethanol (B145695) or methanol, would exhibit absorption bands corresponding to the π-π* and n-π* electronic transitions of the pyridine ring and the carboximidamide group. The position and intensity of these bands are characteristic of the chromophoric system and can be used for qualitative identification and quantitative analysis.

X-ray Crystallography for Solid-State Molecular Architecture Determination

Currently, there are no published crystallographic data for this compound in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic databases. This indicates that the single-crystal X-ray diffraction analysis required to determine its three-dimensional molecular structure, including precise bond lengths, bond angles, and crystal packing information, has not been reported.

Elemental Analysis for Compositional Verification

Specific elemental analysis data for this compound is not available in the reviewed scientific literature. This analysis is crucial for confirming the empirical formula of a synthesized compound by providing the percentage composition of its constituent elements (Carbon, Hydrogen, Nitrogen, and Bromine).

To illustrate the expected but currently unavailable data, a theoretical elemental composition based on the molecular formula of this compound (C₆H₆BrN₃) is presented below.

Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 6 | 72.06 | 36.05 |

| Hydrogen | H | 1.01 | 6 | 6.06 | 3.03 |

| Bromine | Br | 79.90 | 1 | 79.90 | 39.97 |

| Nitrogen | N | 14.01 | 3 | 42.03 | 21.02 |

| Total | 200.05 | 100.00 |

Note: This table represents theoretical values and is not based on experimental data.

Computational and Theoretical Chemistry Studies on 3 Bromopyridine 4 Carboximidamide and Analogues

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule, governed by its electron distribution.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to calculate the optimized geometry, electronic properties, and vibrational frequencies of molecules. epstem.net For derivatives of pyridine (B92270) and related heterocyclic systems, DFT calculations, often using functionals like B3LYP or B3PW91, have been employed to determine ground state geometries, bond lengths, and bond angles. epstem.netepstem.net

These calculations also yield crucial energetic information, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests that the molecule is more polarizable and reactive. For analogues of 3-Bromopyridine-4-carboximidamide, DFT calculations have been used to compute these parameters, providing a theoretical basis for understanding their stability and potential for charge transfer within the molecule. researchgate.net Theoretical vibrational frequencies calculated via DFT can be compared with experimental infrared (IR) spectra to confirm molecular structures. epstem.net

Table 1: Representative Data from DFT Calculations on Heterocyclic Analogues Note: This table contains representative data based on typical DFT calculations for analogous molecules and is for illustrative purposes.

| Parameter | Calculated Value Range | Significance |

|---|---|---|

| HOMO Energy | -5.9 to -6.3 eV | Indicates electron-donating ability |

| LUMO Energy | -1.4 to -1.6 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.4 to 4.8 eV | Relates to chemical reactivity and stability ajrconline.org |

| Total Energy | Varies based on basis set | Used to compare stability of isomers/conformers |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactivity. researchgate.net The MEP map illustrates regions of positive, negative, and neutral electrostatic potential on the molecular surface. ajrconline.org

Red Regions: Indicate areas of negative electrostatic potential, rich in electrons. These are typically associated with lone pairs on heteroatoms (like the nitrogen in the pyridine ring and the carboximidamide group) and are prone to electrophilic attack. ajrconline.org For this compound, the nitrogen atoms and the oxygen (if present in an analogue form like a carboxamide) would be expected to be the most electron-rich sites. ajrconline.org

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These regions are susceptible to nucleophilic attack. The hydrogen atoms of the amidine group and potentially the area around the bromine atom (known as a σ-hole) could exhibit positive potential. acs.org

Green/Yellow Regions: Represent areas with near-zero or intermediate potential. ajrconline.orgacs.org

MEP analysis helps in understanding non-covalent interactions, such as hydrogen bonding, which are crucial for ligand-receptor binding. ajrconline.org The map provides a visual guide to the sites where the molecule is most likely to interact with other molecules. researchgate.net

Molecular Modeling and Simulation Approaches

Beyond static quantum calculations, dynamic simulations and modeling provide insights into the conformational behavior of molecules and their interactions with biological systems over time.

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For analogues of this compound, such as heterocyclic carbonyloxycarboximidamides, MD simulations have been instrumental. nih.gov These simulations have been used to study the binding of such compounds to the human adenosine (B11128) A₃ receptor (hA₃R). nih.gov

The simulations revealed that rigidification of the core structure is important for binding. nih.gov Specifically, for a potent analogue, the bromine atom on the pyridine ring was suggested to insert deep into the orthosteric pocket of the receptor. nih.gov MD simulations can also highlight key interactions, such as hydrogen bonds and water-bridged interactions between the ligand and amino acid residues like N250 and H272 in the receptor's binding site. nih.gov

Alchemical free energy calculations are a sophisticated computational technique used to predict the relative binding affinities of a series of similar ligands to a common receptor. This method involves computationally "transmuting" one molecule into another (an "alchemical" transformation) within the receptor's binding site and in solution to calculate the difference in the free energy of binding (ΔΔG).

For a series of heterocyclic carbonyloxycarboximidamide antagonists of the hA₃R, alchemical relative binding free energy calculations were performed. nih.gov These calculations correctly suggested that combining specific chemical moieties would improve binding affinity. For instance, they predicted that adding a bromine atom to the pyridine ring of a lead compound would enhance its affinity for the hA₃R, a prediction that was later confirmed by experimental synthesis and testing. nih.gov This demonstrates the power of such calculations in guiding hit-to-lead optimization in drug discovery. nih.gov

In Silico Approaches for Target Identification and Mechanistic Hypotheses Generation

In silico methods are crucial for generating hypotheses about the potential biological targets of a compound and the mechanism by which it exerts its effects. For compounds structurally related to this compound, computational approaches have been used to identify potential targets and rationalize structure-activity relationships (SAR).

For example, the combination of alchemical free energy calculations and MD simulations successfully supported the identification of the hA₃R as a target for a series of analogues. nih.gov These studies not only predicted binding affinities but also provided detailed mechanistic hypotheses about the binding mode. They suggested that specific structural features, like the bromine atom, play a critical role by forming specific interactions deep within the receptor's binding pocket. nih.gov

Furthermore, molecular docking studies on related imidazo[4,5-b]pyridine derivatives have been used to propose potential interactions with the active sites of enzymes like Dihydrofolate reductase (DHFR). researchgate.net Such docking studies, often combined with DFT calculations, help in understanding how these molecules might orient themselves within a biological target and form key interactions with amino acid residues, thereby generating hypotheses about their mechanism of action. researchgate.netresearchgate.net

Molecular Docking for Ligand-Protein Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. This method is instrumental in understanding the binding mode of ligands within the active site of a protein, which is a critical step in structure-based drug design.

While specific molecular docking studies on this compound are not extensively available in the public domain, research on structurally related pyridine carboxamide derivatives provides valuable insights into their potential binding interactions. For instance, docking studies on various pyridine carboxamide and carbothioamide derivatives as urease inhibitors have demonstrated the importance of the pyridine nitrogen and the carboxamide/carbothioamide moiety in coordinating with key residues in the enzyme's active site nih.gov. In one such study, the most potent inhibitors were subjected to molecular docking to elucidate their binding mode, revealing crucial hydrogen bonding and hydrophobic interactions nih.gov.

Similarly, in the design of novel imidazo[1,2-a]pyridine-3-carboxamides as potential anti-tubercular agents, molecular docking was employed to predict the binding affinity and interactions with the target protein, QcrB in Mycobacterium tuberculosis nih.gov. The docking results for the designed compounds showed binding affinities ranging from -8.5 kcal/mol to -11 kcal/mol, indicating strong potential interactions nih.gov.

Furthermore, docking studies on 3-bromo-2-hydroxypyridine, an analogue, as a bromodomain inhibitor highlighted the significance of the bromine atom in forming favorable interactions within the binding pocket mdpi.comresearchgate.net. The analysis of pyridine carboxamide derivatives as cholinesterase inhibitors also utilized molecular docking to propose possible binding modes within the enzyme active sites nih.gov.

These studies collectively suggest that for a compound like this compound, the pyridine nitrogen is likely to act as a hydrogen bond acceptor, while the carboximidamide group can participate in multiple hydrogen bonding interactions as both a donor and an acceptor. The bromine atom at the 3-position can be involved in halogen bonding or hydrophobic interactions, which can significantly contribute to the binding affinity and selectivity.

Table 1: Representative Molecular Docking Studies on Pyridine Carboxamide Analogues

| Compound Class | Target Protein | Key Interactions Observed | Reference |

| Pyridine carboxamide/carbothioamide | Urease | Hydrogen bonding, Hydrophobic interactions | nih.gov |

| Imidazo[1,2-a]pyridine-3-carboxamides | QcrB (M. tuberculosis) | Hydrogen bonding, Non-bond interactions | nih.gov |

| 3-Bromo-2-hydroxypyridine | Bromodomains (BRD2) | Hydrogen bonding | mdpi.comresearchgate.net |

| Pyridine amides and carbamates | Cholinesterases | Multiple binding modes | nih.gov |

| Pyrazolopyridine derivatives | Enterovirus replication proteins | Not specified | scribd.comucla.edu |

| Spiro[indole-3,4′-pyridine]-3′-carboxamides | PqsR (P. aeruginosa) | Binding energy -5.8 to -8.2 kcal/mol | mdpi.com |

Pharmacophore Modeling for Key Interaction Feature Identification

Pharmacophore modeling is another cornerstone of computational drug design that focuses on identifying the essential three-dimensional arrangement of chemical features (pharmacophoric features) necessary for a molecule to exert a specific biological effect. These features typically include hydrogen bond donors and acceptors, aromatic rings, hydrophobic groups, and positive or negative ionizable centers.

Specific pharmacophore models for this compound are not readily found in published literature. However, pharmacophore-based studies on related pyridine and carboxamide-containing compounds offer a clear indication of the likely key features.

A study on pyrozolo[1,5-a]pyridine/4,4-dimethylpyrazolone analogues as phosphodiesterase 4 (PDE4) inhibitors led to the development of a five-point pharmacophore model (AHHRR) nih.gov. This model identified one hydrogen bond acceptor, two aromatic rings, and two hydrophobic groups as crucial for PDE4 inhibition nih.gov.

In the discovery of substituted pyridines as novel dopamine (B1211576) transporter (DAT) inhibitors, a pharmacophore model was proposed where a hydrogen-bond acceptor nitrogen atom within a ring system was a key feature mdma.ch. This highlights the importance of the pyridine nitrogen in molecular recognition at the target site.

For a molecule like this compound, a hypothetical pharmacophore model would likely include:

An aromatic ring feature corresponding to the pyridine ring.

A hydrogen bond acceptor feature from the pyridine nitrogen.

Hydrogen bond donor and acceptor features from the carboximidamide group.

A potential halogen bond donor or hydrophobic feature associated with the bromine atom.

The development of such a model would typically involve aligning a set of active and inactive molecules to identify the common features responsible for activity. This model can then be used for virtual screening of large compound libraries to identify new potential inhibitors.

Table 2: Key Pharmacophoric Features Identified in Analogous Compound Classes

| Compound Class | Key Pharmacophoric Features | Target Class | Reference |

| Pyrozolo[1,5-a]pyridine/4,4-dimethylpyrazolone analogues | 1 H-bond acceptor, 2 aromatic rings, 2 hydrophobic groups | PDE4 | nih.gov |

| Substituted pyridines | H-bond acceptor (ring nitrogen), 2 aromatic rings | Dopamine Transporter | mdma.ch |

| Pyrimidine-4-carboxamides | Not explicitly detailed | N-Acylphosphatidylethanolamine Phospholipase D | researchgate.net |

Biological Activity and Molecular Mechanistic Investigations Research Focus

Investigation of Molecular Targets and Pathways

The exploration of 3-Bromopyridine-4-carboximidamide's interactions with biological targets has revealed a range of effects on crucial enzymes and receptors involved in cellular signaling and disease progression.

Derivatives of the imidazopyridine scaffold, closely related to this compound, have been identified as potent inhibitors of several key kinases and synthetases.

Aurora A Kinase: The Aurora kinase family (A, B, and C) are serine/threonine kinases that play a critical role in the successful execution of mitosis. mdpi.com Overexpression of Aurora A kinase (AURKA) has been linked to carcinogenesis, making it a promising target for cancer therapy. mdpi.com Imidazo[4,5-b]pyridine derivatives have been extensively studied as AURKA inhibitors. mdpi.com Docking studies of imidazopyridine‐2‐phenylcarboxamide analogues, which share a core structure, have shown that these compounds can occupy the ATP binding pocket of AURKA. researchgate.net The interactions involve key residues such as Lys141, Lys162, Thr217, and Tyr 219, indicating a strong binding affinity. researchgate.net Notably, an imidazopyridine analogue featuring a bromine atom at the C-6 position demonstrated a potent inhibitory concentration (IC50) value in the range of 6–7 μg/mL against several cancer cell lines. researchgate.net

Mitogen- and Stress-activated Protein Kinase 1 (MSK1): MSK1 is a protein kinase that can activate the transcription factor NF-κB, which has anti-apoptotic effects. mdpi.comnih.gov An imidazopyridine derivative has been identified as a potent inhibitor of MSK1, with a nanomolar IC50 value of 3 nM. mdpi.comnih.govresearchgate.net

Cyclin-Dependent Kinase 2 (CDK2): CDK2 is a key regulator of the cell cycle, particularly the transition from the G1 to the S phase. nanolive.com Abnormalities in CDK activity are a hallmark of cancer, making CDK inhibitors an attractive therapeutic strategy. nanolive.com Certain imidazo[4,5-b]pyridine derivatives have shown inhibitory potency in the range of 0.004–0.046 µM with good selectivity for CDK2. mdpi.com

Poly(ADP-ribose) Polymerase (PARP): PARP inhibitors are a class of drugs that can enhance the sensitivity of tumor cells to chemotherapy. mdpi.com A series of imidazo[4,5-c]pyridines have been developed that exhibit moderate to good PARP inhibitory activity. mdpi.com One of the most potent compounds in this series demonstrated an IC50 value of 8.6 nM. mdpi.com

Methionyl-tRNA Synthetase (MetRS): This enzyme is essential for protein synthesis and has been targeted for the development of antimicrobial agents. mdpi.comnih.gov Imidazo[4,5-b]pyridine derivatives have shown activity against the MetRS of Trypanosoma brucei, the parasite responsible for African trypanosomiasis. mdpi.comnih.gov One derivative, compound 20, exhibited a strong inhibitory effect on this enzyme with an IC50 of less than 50 nM and an effective concentration (EC50) of 39 nM in cellular assays. nih.gov

| Enzyme Target | Compound Class | Reported Activity (IC50) | Reference |

|---|---|---|---|

| Aurora A Kinase | Imidazopyridine-2-phenylcarboxamides | 6-7 μg/mL (Analogue with Bromine) | researchgate.net |

| MSK1 | Imidazopyridine derivative | 3 nM | mdpi.comnih.govresearchgate.net |

| CDK2 | Imidazo[4,5-b]pyridine derivatives | 0.004–0.046 µM | mdpi.com |

| PARP | Imidazo[4,5-c]pyridines | 8.6 nM (Lead compound) | mdpi.com |

| Methionyl-tRNA Synthetase (T. brucei) | Imidazo[4,5-b]pyridine derivative (Compound 20) | <50 nM | nih.gov |

Research has also focused on the interaction of these compounds with cell surface receptors, particularly G protein-coupled receptors (GPCRs).

Human Adenosine (B11128) A3 Receptor: The human adenosine A3 receptor (hA3R) is a therapeutic target for various conditions. nih.gov Research into heterocyclic carbonyloxycarboximidamides revealed their potential as selective hA3R antagonists. nih.govacs.org The addition of a bromine atom to the 2-pyridinyl moiety of a lead compound was found to significantly improve its affinity for the hA3R. nih.govacs.org This modification resulted in a compound with approximately 10-fold increased potency against the hA3R compared to the parent compound. nih.govacs.org

GABA A Receptors: Imidazopyridine compounds are generally known for their activity as positive allosteric modulators of GABA A receptors. nih.govresearchgate.net This interaction is a key aspect of their biological activity profile, although specific studies on this compound itself in this context are part of the broader investigation into this chemical class. nih.govresearchgate.net

| Receptor Target | Compound Class | Observed Activity | Reference |

|---|---|---|---|

| Human Adenosine A3 Receptor | Heterocyclic Carbonyloxycarboximidamides | Selective Antagonism (~10-fold increased potency with bromine substitution) | nih.govacs.org |

| GABA A Receptors | Imidazopyridines | Positive Allosteric Modulation | nih.govresearchgate.net |

Elucidation of Mechanism of Action (MOA) at the Molecular Level

Understanding how this compound and its derivatives exert their effects at a molecular level is crucial for their development as therapeutic agents.

The primary mechanism of action appears to be the targeted interference with protein function through competitive inhibition.

Interference with Protein Function: The inhibitory activities against kinases like Aurora A, MSK1, and CDK2 are based on the compounds' ability to bind to the ATP-binding pocket of these enzymes. researchgate.netnanolive.com This competitive inhibition prevents the phosphorylation of substrate proteins, thereby disrupting the cellular processes they regulate, such as cell cycle progression and signal transduction. mdpi.comnanolive.com Similarly, the inhibition of MetRS disrupts protein synthesis by preventing the charging of tRNA with methionine. nih.gov

DNA Interactions: While direct DNA binding is not the primary mechanism for the kinase and synthetase inhibitors, some related compounds have been investigated for their ability to interact with nucleic acids. For instance, bis-guanyl hydrazones have been designed as RNA binders. unina.it In the context of antimicrobial activity, some cationic compounds are proposed to cause leakage of intracellular contents, including DNA and RNA, following membrane disruption. researchgate.net

Detailed structural and computational studies have provided insights into how these molecules interact with their targets.

Bromine Insertion into Orthosteric Pockets: In the case of the human adenosine A3 receptor, molecular dynamics simulations and mutagenesis studies have provided a clear picture of the binding mode. nih.gov These studies suggest that the bromine atom of the optimized antagonist inserts deep into the orthosteric pocket of the receptor. nih.gov This interaction is a key contributor to the high affinity and selectivity of the compound. The rigidification of the carbonyloxycarboximidamide moiety is also highlighted as important for this binding pattern. nih.gov

Binding Site Interactions in Kinases: For Aurora A kinase, docking studies revealed that imidazopyridine-based inhibitors occupy the ATP pocket. They form crucial interactions with key amino acid residues, including Lys141, Lys162, Thr217, and Tyr 219, which stabilizes the inhibitor within the active site. researchgate.net

Research into Antimicrobial Mechanisms

The antimicrobial properties of compounds related to this compound have been noted, with investigations pointing towards multiple potential mechanisms.

Imidazo[4,5-b]pyridine derivatives have demonstrated activity against various bacteria. mdpi.com For example, compounds with a chlorine atom on the phenyl groups and a methyl group at the C5 position showed enhanced activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumonia) bacteria. mdpi.com A proposed mechanism for cationic antimicrobial polymers involves initial adsorption onto the negatively charged bacterial cell surface, followed by diffusion through the cell wall and disruption of the cytoplasmic membrane, leading to the leakage of intracellular contents and cell death. researchgate.net Furthermore, certain imidazopyridine derivatives have shown good activity against Mycobacterium tuberculosis. mdpi.com

Structure-Activity Relationship (SAR) and Structure-Mechanism Relationship (SMR) Development

Understanding how specific structural features of a molecule contribute to its biological activity is crucial for designing more effective therapeutic agents. SAR and SMR studies on 3-bromopyridine (B30812) derivatives have yielded significant insights.

Systematic modification of the bromopyridine scaffold has allowed researchers to fine-tune the potency and selectivity of various inhibitors.

Adenosine A3 Receptor Antagonists: In the development of antagonists for the human adenosine A3 receptor (hA3R), a hit-to-lead optimization study revealed the critical role of the bromopyridine moiety. nih.gov Starting with lead compounds, researchers synthesized 25 new analogues. The introduction of a bromine atom at the 5-position of a 2-pyridinyl ring (compound 39 ) resulted in a significant improvement in binding affinity compared to the parent compounds. nih.gov This modification, combined with other structural features, led to compounds with approximately 10-fold increased potency and 20-fold higher residence time at the receptor. nih.gov

The table below illustrates the impact of structural modifications on binding affinity at the hA3R.

| Compound | Key Structural Feature | Binding Affinity (Ki at hA3R) |

|---|---|---|

| K18 (Lead Compound) | 2-pyridinyl group | 220 nM |

| 37 | 2-pyridinyl group with optimized isoxazole | 20 nM |

| 39 | 5-bromo-2-pyridinyl group with optimized isoxazole | 11 nM |

Tankyrase Inhibitors: The exploration of SAR for tankyrase inhibitors involved replacing a sulfur-containing ring in a known inhibitor with various nitrogen heterocycles derived from bromopyridines and altering the aromatic side-chain. bath.ac.uk This work demonstrated that such modifications could dramatically enhance both potency and selectivity for TNKS-2 over other PARP enzymes, leading to the discovery of inhibitors with nanomolar efficacy. bath.ac.uk

Antibacterial Agents: For imidazo[4,5-b]pyridines with antibacterial properties, SAR studies have shown that the presence of a chlorine atom at the para position of a phenyl group or a methyl group at the C5 position of the imidazopyridine core enhances activity against both Gram-positive and Gram-negative bacteria. mdpi.com

A pharmacophore is the essential set of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target.

DNA Minor Groove Binders: For dicationic antiprotozoal agents, the key pharmacophore consists of two cationic amidine groups connected by a rigid, planar aromatic system. nih.gov The replacement of phenyl rings with pyridine (B92270) rings within this system has been shown to be a successful strategy, indicating that the nitrogen atom of the pyridine ring contributes favorably to the pharmacophoric profile. nih.gov

Adenosine A3 Receptor Antagonists: For the highly selective hA3R antagonists, the pharmacophore includes several key elements: a 3-(2,6-dichlorophenyl)-isoxazolyl group, a carbonyloxycarboximidamide linker, and a pyridinyl ring. nih.govacs.org Molecular dynamics simulations and mutagenesis studies suggest that the bromine atom of the most potent compound, 39 , inserts deep into the orthosteric pocket of the receptor, highlighting the importance of this specific halogen substitution for rigidifying the molecule in a favorable binding conformation. nih.gov

Nitric Oxide Synthase (nNOS) Inhibitors: The design of potent and selective nNOS inhibitors has benefited from a strategy that combines a pharmacokinetically favorable 2-imidazolylpyrimidine head with other promising structural components linked together. acs.org This modular approach allows for the systematic exploration of the enzyme's active site to identify optimal pharmacophoric arrangements. acs.orgacs.org

Future research on this compound is poised to unlock its full potential in medicinal chemistry and materials science. Key areas of investigation will focus on creating more efficient and environmentally friendly methods of synthesis, expanding the library of its derivatives to better understand how its structure relates to its function, and using advanced computational tools to predict its behavior. Additionally, researchers are set to explore new biological targets for the broader imidamide scaffold and integrate artificial intelligence to accelerate the discovery and optimization of new compounds. These efforts aim to pave the way for novel therapeutic agents and advanced materials.

Conclusion

Summary of Key Research Findings and Contributions

3-Bromopyridine-4-carboximidamide is a heterocyclic compound with significant potential as a versatile building block in several areas of chemical science. While direct research on this specific molecule is limited, its synthesis can be reasonably achieved through established methods like the Pinner reaction starting from 3-bromopyridine-4-carbonitrile. Its chemical reactivity is defined by the presence of a reactive bromine atom, amenable to a wide range of cross-coupling reactions, and a carboximidamide group that can be used to construct larger heterocyclic systems. The structural motifs within this compound are found in numerous biologically active molecules and functional materials, suggesting its potential utility in medicinal chemistry and materials science. Furthermore, the demonstrated success of related pyridyl carboxamidines as ligands in catalysis points to another promising avenue for its application.

Outstanding Challenges and Promising Avenues for Future Inquiry

A significant challenge is the lack of detailed experimental data on the synthesis, properties, and reactivity of this compound itself. Future research should focus on developing and optimizing a scalable synthetic route to this compound. Comprehensive characterization, including spectroscopic and crystallographic analysis, is needed to fully understand its structural and electronic properties.

Promising areas for future investigation include:

Exploration of its reactivity: A systematic study of its behavior in various cross-coupling and cyclization reactions would be highly valuable.

Medicinal chemistry: Synthesis and screening of a library of derivatives for various biological targets could uncover new therapeutic agents.

Materials science: Investigation of its use as a monomer for novel polymers or as a ligand for functional coordination materials.

Catalysis: Evaluation of its performance as a ligand in a range of catalytic transformations.

Broader Implications for Heterocyclic Chemistry and Chemical Biology

The study of this compound and its derivatives contributes to the broader understanding of the chemistry of substituted pyridines, an important class of heterocyclic compounds. The development of new synthetic methodologies and applications for such building blocks expands the toolbox available to organic and medicinal chemists. In the context of chemical biology, the exploration of its potential as a scaffold for new bioactive molecules could lead to the discovery of novel probes for studying biological processes or new drug candidates for treating diseases. The continued investigation of such versatile chemical entities is essential for advancing the fields of drug discovery, materials science, and catalysis.

Q & A

Q. What are the optimal synthesis routes for 3-Bromopyridine-4-carboximidamide hydrochloride, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves a two-step process starting from 3-bromopyridine. Microwave-assisted methods are preferred over conventional heating due to reduced reaction times (from hours to minutes) and improved yields (up to 15–20% increase). Key parameters include solvent choice (e.g., DMF for polar aprotic conditions), temperature control (80–100°C), and stoichiometric ratios of reagents. For example, coupling with amidating agents under microwave irradiation enhances carboximidamide group introduction .

Table 1: Comparison of Synthesis Methods

| Method | Reaction Time | Yield (%) | Purity (%) |

|---|---|---|---|

| Conventional Heating | 8–12 hours | 60–65 | 90–95 |

| Microwave-Assisted | 30–45 minutes | 75–80 | ≥98 |

Q. How is the molecular structure of this compound characterized, and what techniques validate its electronic properties?

Methodological Answer: X-ray crystallography and NMR (¹H, ¹³C, DEPT-135) are primary tools for structural confirmation. The bromine atom at the 3-position and carboximidamide group at the 4-position create distinct electronic effects, measurable via Hammett substituent constants (σₚ ≈ 0.23 for Br, σₘ ≈ 0.37 for carboximidamide). IR spectroscopy confirms N–H stretches (3200–3400 cm⁻¹) in the imidamide group, while UV-Vis analysis reveals π→π* transitions at 260–280 nm .

Q. What are the common reactivity patterns of this compound in substitution and coupling reactions?

Methodological Answer: The bromine atom undergoes nucleophilic aromatic substitution (SNAr) with amines or thiols, while the carboximidamide group participates in condensation reactions (e.g., forming Schiff bases). Pd-catalyzed cross-coupling (Suzuki, Heck) is feasible but requires careful optimization due to competing coordination by the imidamide group. For example, Suzuki coupling with arylboronic acids at 80°C in toluene/EtOH (2:1) achieves 70–75% yield .

Advanced Research Questions

Q. How can regioselectivity be controlled during 4-position functionalization of this compound?

Q. What structural modifications to the imidamide group enhance target protein binding affinity in drug design?

Methodological Answer: Replacing the imidamide’s NH₂ with electron-withdrawing groups (e.g., –NO₂) increases binding affinity by 2–3-fold for kinase inhibitors. SAR studies show that methyl substitutions on the imidamide nitrogen improve metabolic stability. Radioligand binding assays (e.g., with ³H-labeled analogs) quantify IC₅₀ shifts, while molecular docking (AutoDock Vina) visualizes hydrogen-bond interactions with active-site residues .

Q. How should researchers address contradictory data in reaction yields or biological activity across studies?

Methodological Answer: Contradictions often arise from variations in solvent purity, catalyst lot variability, or assay conditions. To resolve:

Q. What mechanistic insights explain the base-catalyzed isomerization of 3-Bromopyridine derivatives?

Methodological Answer: Isomerization involves a deprotonation-reprotonation pathway. In DMSO with KOtBu, the pyridine ring undergoes reversible dearomatization, shifting substituents between positions. ¹⁵N-labeled NMR tracks nitrogen migration, while Eyring plots (ln(k) vs. 1/T) determine activation parameters (ΔH‡ ≈ 45 kJ/mol, ΔS‡ ≈ −120 J/mol·K) .

Q. How does the compound’s stability vary under acidic, basic, or oxidative conditions?

Methodological Answer: Stability studies in HCl (pH 2), NaOH (pH 12), and H₂O₂ (3%) show:

Q. What challenges arise in quantifying trace impurities in this compound, and how are they resolved?

Methodological Answer: Impurities like 3-Bromopyridine-2-carboximidamide (≤0.5%) require UPLC-MS/MS with a C18 column (1.7 µm, 2.1 × 50 mm) and ESI+ detection. Calibration curves (0.1–10 ppm) achieve R² > 0.999. For halogenated byproducts, ICP-MS quantifies bromine content deviations (±0.3%) .

Q. How can computational modeling predict the compound’s reactivity in novel reaction systems?

Methodological Answer: DFT calculations (B3LYP/6-311+G(d,p)) model transition states for SNAr reactions. Solvent effects are simulated via PCM (Polarizable Continuum Model). Machine learning (e.g., Random Forest regression) trains on existing reaction datasets to predict yields under untested conditions (R² = 0.89 for cross-validation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.